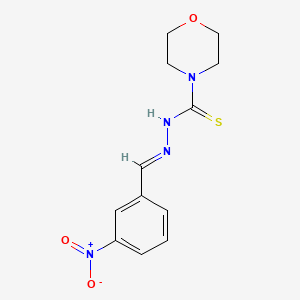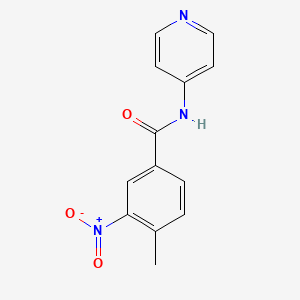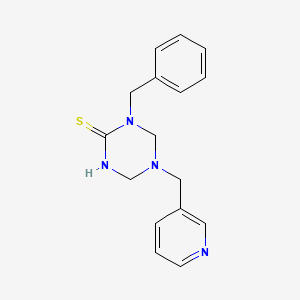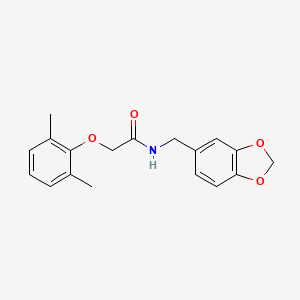
N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide, also known as NBMC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. NBMC is a yellow crystalline solid with a molecular formula of C12H13N3O3S and a molecular weight of 287.32 g/mol. In
Mechanism of Action
The mechanism of action of N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide is not fully understood. However, it has been suggested that N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide may exert its antimicrobial activity by disrupting the cell membrane of bacteria. N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide is also stable and can be stored for extended periods. However, N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide has not been extensively studied in vivo, and its safety and toxicity profile are not well understood.
Future Directions
There are several future directions for the study of N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide. One potential area of research is the development of N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide-based fluorescent probes for the detection of metal ions. Another area of research is the investigation of N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide as a potential anticancer agent. Further studies are needed to elucidate the mechanism of action of N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide and its potential therapeutic applications. Additionally, more research is needed to understand the safety and toxicity profile of N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide.
Synthesis Methods
The synthesis of N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide involves the reaction between 3-nitrobenzaldehyde and 4-morpholinecarbothiohydrazide in the presence of a catalyst, such as acetic acid or hydrochloric acid. The reaction yields N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide as a yellow crystalline solid with a high yield.
Scientific Research Applications
N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory properties. N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c17-16(18)11-3-1-2-10(8-11)9-13-14-12(20)15-4-6-19-7-5-15/h1-3,8-9H,4-7H2,(H,14,20)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZCZDCIGAWYKL-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=S)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5746366.png)
![1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)](/img/structure/B5746370.png)



![5-[(1-{4-[(4-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5746390.png)
![2-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5746392.png)

![3-[2,5-dimethyl-3-(2-nitrovinyl)-1H-pyrrol-1-yl]pyridine](/img/structure/B5746406.png)
![methyl 2-{[3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5746412.png)
![4-[(4-phenyl-1-piperazinyl)carbonyl]morpholine](/img/structure/B5746442.png)

![N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5746458.png)